molecular formula C12H16N2O2 B2647812 4-(3-Methylmorpholine-4-carbonyl)aniline CAS No. 1156650-13-3

4-(3-Methylmorpholine-4-carbonyl)aniline

Cat. No.: B2647812
CAS No.: 1156650-13-3
M. Wt: 220.272
InChI Key: FKBXLYBUXDRHNJ-UHFFFAOYSA-N
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Description

4-(3-Methylmorpholine-4-carbonyl)aniline is an organic compound that features a morpholine ring substituted with a methyl group and a carbonyl group, attached to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methylmorpholine-4-carbonyl)aniline typically involves the reaction of 3-methylmorpholine with aniline derivatives under specific conditions. One common method is the acylation of aniline with 3-methylmorpholine-4-carbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methylmorpholine-4-carbonyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups onto the aniline ring.

Scientific Research Applications

4-(3-Methylmorpholine-4-carbonyl)aniline has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3-Methylmorpholine-4-carbonyl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the morpholine ring and carbonyl group can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    Morpholine: A simpler analog without the aniline moiety.

    3-Methylmorpholine: Lacks the carbonyl and aniline groups.

    4-Morpholinecarboxylic acid: Contains a carboxylic acid group instead of the aniline moiety.

Uniqueness

4-(3-Methylmorpholine-4-carbonyl)aniline is unique due to the combination of the morpholine ring, methyl group, carbonyl group, and aniline moiety. This unique structure imparts specific chemical and biological properties that are not present in simpler analogs.

Properties

IUPAC Name

(4-aminophenyl)-(3-methylmorpholin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-9-8-16-7-6-14(9)12(15)10-2-4-11(13)5-3-10/h2-5,9H,6-8,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKBXLYBUXDRHNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCCN1C(=O)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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